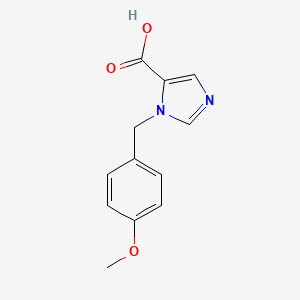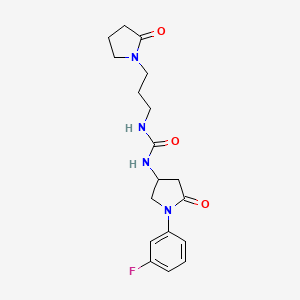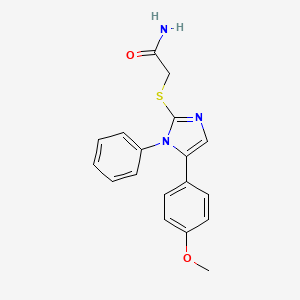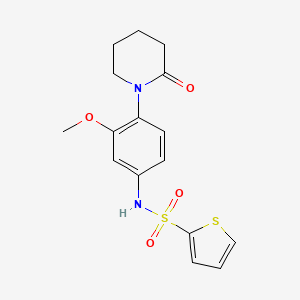
1-(4-Methoxybenzyl)-1H-imidazole-5-carboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“1-(4-Methoxybenzyl)-1H-imidazole-5-carboxylic acid” is a complex organic compound. It contains a methoxybenzyl group, an imidazole ring, and a carboxylic acid group .
Synthesis Analysis
While specific synthesis methods for this compound are not available, the synthesis of similar compounds often involves reactions such as nucleophilic substitution, dehydration, and esterification .
Molecular Structure Analysis
The molecular structure of this compound would include an imidazole ring, which is a five-membered ring with two non-adjacent nitrogen atoms. Attached to this ring would be a carboxylic acid group (-COOH) and a 4-methoxybenzyl group .
Chemical Reactions Analysis
The chemical reactions of this compound would likely be influenced by the functional groups present. The imidazole ring can participate in various reactions such as electrophilic and nucleophilic substitutions. The carboxylic acid group can undergo reactions such as esterification and decarboxylation .
Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its functional groups. For instance, the presence of the polar carboxylic acid group could enhance its solubility in water .
科学的研究の応用
Protective Group in Carboxylic Acid Synthesis
Research has demonstrated the utility of methoxybenzyl derivatives as protective groups for carboxylic acids. For instance, 4-methoxy-α-methylbenzyl alcohol has been introduced as a novel protecting group for carboxylic acids, showcasing compatibility with several functional groups vulnerable to reductive debenzylation reactions (S. Yoo, Ryung Kim Hye, & Yong Kyu, 1990).
Antimicrobial Applications
Compounds containing the methoxybenzyl group have been explored for their antimicrobial properties. A study on p-methoxybenzyl-substituted and benzyl-substituted N-heterocyclic carbene-silver complexes revealed significant antibacterial activity against both Gram-negative and Gram-positive bacteria, highlighting their potential as antimicrobial agents (S. Patil et al., 2010).
Catalysis and Synthetic Applications
Methoxybenzyl-protected imidazole derivatives have been leveraged in catalysis and synthetic chemistry. For example, cyclometalated Ir(III)-NHC complexes, featuring methoxybenzyl-imidazoline-2-ylidene ligands, have been synthesized for the acceptorless dehydrogenation of alcohols to carboxylic acids, showing excellent catalytic efficiency and recyclability (D. Borah et al., 2020).
Antimycobacterial Activity
Imidazole derivatives, including those with methoxybenzyl substitution, have been designed to mimic the structure of potent antimycobacterial agents. These compounds demonstrated antimycobacterial activity in vitro, suggesting potential for further development as treatments against mycobacterial infections (P. Miranda & L. Gundersen, 2009).
作用機序
Target of Action
A structurally similar compound, 1-(7-chloroquinolin-4-yl)-n-(4-methoxybenzyl)-5-methyl-1h-1,2,3-triazole-4-carboxamide (qtc-4-meobne), has been reported to have affinity with β-secretase (bace), glycogen synthase kinase 3β (gsk3β), and acetylcholinesterase . These targets are considered promising in the development of disease-modifying therapies against Alzheimer’s Disease .
Mode of Action
The similar compound qtc-4-meobne is reported to interact with its targets, leading to the downregulation of app and bace levels in appswe-expressing cells . It also reduces the levels of phosphorylated forms of tau via the modulation of the GSK3β pathway .
Biochemical Pathways
The similar compound qtc-4-meobne is known to influence the app and bace levels, and the gsk3β pathway . These pathways are crucial in the pathophysiology of Alzheimer’s Disease .
Result of Action
The similar compound qtc-4-meobne is reported to prevent amyloid beta (aβ) formation and reduce the levels of phosphorylated forms of tau . These effects are significant in the context of Alzheimer’s Disease .
Safety and Hazards
将来の方向性
The future directions for this compound could involve its use in various fields such as pharmaceuticals, materials science, and organic synthesis. The 4-methoxybenzyl (PMB) ester has been described as an inexpensive “workhorse” protecting group in organic synthesis, suggesting potential utility in the synthesis of complex organic molecules .
特性
IUPAC Name |
3-[(4-methoxyphenyl)methyl]imidazole-4-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N2O3/c1-17-10-4-2-9(3-5-10)7-14-8-13-6-11(14)12(15)16/h2-6,8H,7H2,1H3,(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QEQWDHZSGCUFBY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CN2C=NC=C2C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-Methoxybenzyl)-1H-imidazole-5-carboxylic acid | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-((1,1-dioxido-4H-benzo[e][1,2,4]thiadiazin-3-yl)thio)-1-(6-methyl-2H-benzo[b][1,4]oxazin-4(3H)-yl)ethanone](/img/structure/B2861941.png)
![4-[[(1-Methylpyrazolo[3,4-d]pyrimidin-4-yl)amino]methyl]-2,3-dihydrochromen-4-ol](/img/structure/B2861943.png)
![Methyl 2-[6-(2,3-dimethylphenyl)-4,7-dimethyl-1,3-dioxopurino[7,8-a]imidazol-2-yl]acetate](/img/structure/B2861944.png)
![6-Azaspiro[2.5]octan-2-ylmethanamine;dihydrochloride](/img/structure/B2861945.png)
![7-(3-fluorophenyl)-3-[3-(trifluoromethyl)benzyl]thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2861947.png)



![1-((5-chlorothiophen-2-yl)sulfonyl)-N-(6-(methylthio)benzo[d]thiazol-2-yl)pyrrolidine-2-carboxamide](/img/structure/B2861953.png)


